Tripalmitin

Polymorphism Differential Scanning Calorimetry (DSC) Crystallization Kinetics

Tripalmitin is a high-purity, saturated triacylglycerol available as ≥98% reference standard or Dynasan® 116 excipient grade. Unlike tristearin, its lower β-form melting point (65.5°C) enables hot homogenization processing at temperatures 5–6°C lower, protecting heat-sensitive APIs during SLN production. Its uniquely low digestibility (27.9%) and concentration-dependent self-assembly (>40 mg/g) make it ideal for sustained-release oral and injectable formulations where precise rheological control is critical. Available for R&D, analytical method validation, and commercial pharmaceutical manufacturing.

Molecular Formula C51H98O6
Molecular Weight 807.3 g/mol
CAS No. 555-44-2
Cat. No. B1682551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripalmitin
CAS555-44-2
Synonymsglycero-tripalmitate
glyceryl tripalmitate
tripalmitin
tripalmitoyl glycerol
tripalmitoylglycerol
tripalmitylglycerol
Molecular FormulaC51H98O6
Molecular Weight807.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
InChIKeyPVNIQBQSYATKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tripalmitin (CAS 555-44-2): Core Physicochemical and Regulatory Identity for Procurement Decisions


Tripalmitin (Glyceryl tripalmitate, CAS 555-44-2) is a saturated, long-chain triacylglycerol (C51H98O6, MW 807.32) composed of a glycerol backbone fully esterified with three palmitic acid (C16:0) chains [1]. It is a white to light-yellow crystalline powder with a melting point ranging from 65°C to 68°C, a density of approximately 0.875 g/cm³ at 70°C, and is freely soluble in chloroform, ether, and benzene, but practically insoluble in water and alcohol . As a well-defined, high-purity monoacid triglyceride, it is commercially available as a reference standard and as the excipient Dynasan® 116, and its properties are documented in authoritative databases such as the NIST Chemistry WebBook .

Tripalmitin (CAS 555-44-2): Why Generic Triglyceride Substitution Carries Scientific and Performance Risk


Substituting tripalmitin with a generic 'triglyceride' or a close analog like tristearin (C18:0) or triolein (C18:1) is not scientifically neutral due to substantial, quantifiable differences in key performance properties. The fatty acid chain length and degree of unsaturation dictate melting point and polymorphism, which in turn control drug release kinetics from solid lipid nanoparticles (SLNs) [1]. Furthermore, the specific geometry and self-assembly behavior of tripalmitin platelets in colloidal systems is unique and concentration-dependent [2]. Crucially, the in vivo absorption and metabolic fate of tripalmitin differ markedly from other triglycerides, with absorption being incomplete from palmitate-rich meals, a behavior not observed with triolein [3]. These factors confirm that tripalmitin is a specific functional material, not an interchangeable commodity.

Tripalmitin (CAS 555-44-2): A Quantitative, Comparator-Driven Evidence Guide for Differentiated Scientific Selection


Tripalmitin vs. Tristearin and Trilaurin: Quantified Polymorphic Melting Point Differentiation for Thermal Processing Control

The thermal processing window for tripalmitin is defined by its distinct polymorphic forms. Data show the stable β-form melts at 65.5°C, the metastable β′-form at 63.5°C, and the least stable α-form at 45.0°C. This profile is similar to, but quantitatively distinct from, tristearin (β: 71°C, β′: 65°C, α: 54°C) and trilaurin (β: 46°C, β′: 35°C, α: 15°C) [1]. The 5.5°C lower β-form melting point of tripalmitin compared to tristearin is critical for selecting the correct lipid for heat-labile drug encapsulation in SLNs via hot homogenization [2].

Polymorphism Differential Scanning Calorimetry (DSC) Crystallization Kinetics

Tripalmitin α→β Transformation Enthalpy: Quantified Energy Barrier for Stable Nanoparticle Formulation

A critical and often overlooked parameter for SLN stability is the enthalpy of polymorphic transformation. The transformation from the metastable α-form to the stable β-form in tripalmitin has been quantified at -45.6 J/g by microcalorimetry and -47.0 J/g by DSC [1]. This energy release drives particle morphology changes and gelation. In contrast, tristearin exhibits a higher transformation enthalpy due to its stronger van der Waals interactions from the longer C18 chain [2]. This quantified energy barrier directly influences the selection of stabilizers and cooling rates required to kinetically trap the desired α-form in tripalmitin SLNs, a process that is not directly transferable to formulations using tristearin or trilaurin without significant re-optimization.

Solid Lipid Nanoparticles (SLN) Microcalorimetry Phase Transition Kinetics

Tripalmitin Concentration-Dependent Self-Assembly: A Quantified Threshold for Controlled Colloidal Structure

Tripalmitin exhibits a unique and quantifiable concentration-dependent self-assembly behavior when formulated as SLNs. Particle self-assembly into stack-like structures is observed only when the tripalmitin concentration exceeds a specific threshold of 40 mg/g [1]. This reversible, parallel alignment of nanoplatelets is a distinctive property of tripalmitin's anisometric particle shape and is not a universal behavior of all solid triglycerides. This threshold concentration provides a precise formulation parameter for controlling the rheology and drug release profile of tripalmitin-based colloidal systems, a level of control not documented with other common SLN lipids like Compritol 888 ATO or tristearin [2].

Solid Lipid Nanoparticles (SLN) Self-Assembly Colloidal Stability Drug Delivery

Tripalmitin vs. Triolein: Quantified Differential In Vivo Absorption Kinetics from Complex Lipid Meals

A direct head-to-head study in mice demonstrated a fundamental difference in the absorption of tripalmitin compared to triolein. When administered in meals rich in esterified palmitate, the absorption of radiolabelled tripalmitin was significantly incomplete, whereas the absorption of triolein (18:1n-9) and tri-γ-linolenin (18:3n-6) was not impaired under the same conditions [1]. This is not a simple function of saturation but points to a specific metabolic bottleneck in the digestion or transport of tripalmitin in a palmitate-rich environment. This has direct implications for using tripalmitin as a sustained-release or lymphatic-targeting excipient, as its bioavailability and absorption profile will be uniquely sensitive to the co-administered dietary or formulation lipid composition, unlike triolein-based formulations.

In Vivo Absorption Lipid Metabolism Pharmacokinetics Nutritional Science

Tripalmitin vs. Saturated Triglyceride Homologs: Quantified, Chain-Length Dependent Digestibility

The digestibility of simple saturated triglycerides is strongly dependent on fatty acid chain length. In a comparative rat study, the digestibility of tripalmitin (C16:0) was measured at 12.8% without divalent ions and 27.9% with them [1]. This is in stark contrast to trilaurin (C12:0), which showed digestibilities of 70.5% and 97.3%, respectively [1]. Tristearin (C18:0) was even less digestible at 10.6% and 18.9% [1]. This quantifies the significant impact of two additional methylene groups in the fatty acid chain. For oral drug delivery, this means tripalmitin offers a middle-ground, partially digestible matrix that can provide sustained release, whereas trilaurin would be quickly hydrolyzed and tristearin would be largely indigestible, providing a different release profile and potentially causing different gastrointestinal effects.

Digestibility Lipid Metabolism Nutritional Science Excipient Performance

Tripalmitin (CAS 555-44-2): Evidence-Linked Best-Fit Scenarios for Research and Industrial Application


Formulating Thermolabile Drug-Loaded Solid Lipid Nanoparticles (SLNs) with Controlled Crystallinity

This scenario directly leverages the quantified polymorphic melting points (α: 45.0°C, β: 65.5°C) and the α→β transformation enthalpy (-47.0 J/g) of tripalmitin [5]. The specific temperature range and enthalpy value provide a defined processing window that is optimal for encapsulating heat-sensitive drugs. A formulation scientist can select tripalmitin over tristearin (β: 71°C) precisely because its lower melting point allows for hot homogenization at temperatures that are 5-6°C lower, reducing the risk of thermal degradation of the API [6]. The known enthalpy of transition informs the design of the cooling step to kinetically trap the metastable α-form, which is essential for high drug loading and long-term stability.

Designing Colloidal Drug Carriers with a Precisely Defined Self-Assembly Threshold for Viscosity Control

The unique, quantifiable threshold for particle self-assembly in tripalmitin dispersions (>40 mg/g) provides a powerful tool for engineering the rheological properties of colloidal formulations [5]. A researcher can formulate a stable, low-viscosity nanosuspension at 30 mg/g for easy injection or processing, and then deliberately induce a reversible gel-like network by concentrating the dispersion above 40 mg/g for sustained release at the target site. This level of precise, concentration-dependent control over the colloidal state is a unique attribute of tripalmitin not replicated with other common solid lipids [6].

Developing Oral Lipid-Based Formulations Where Incomplete or Sustained Lipid Digestion is Desired

The data showing tripalmitin's low digestibility (27.9%) compared to trilaurin (97.3%) and its incomplete absorption from palmitate-rich meals provides a strong rationale for its use in sustained-release oral formulations [5][6]. A pharmaceutical scientist seeking a lipid excipient that provides a partial, long-lasting release profile in the GI tract would choose tripalmitin over a more digestible oil like triolein. Furthermore, the evidence that its absorption is uniquely impaired in the presence of other palmitate esters allows for the rational design of combination therapies or specialized nutritional products where the absorption of the tripalmitin-based component is intentionally modulated by the co-formulated lipid matrix [6].

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